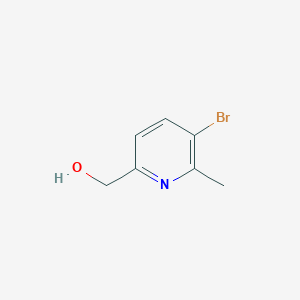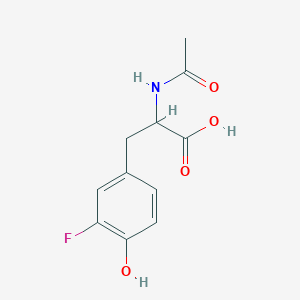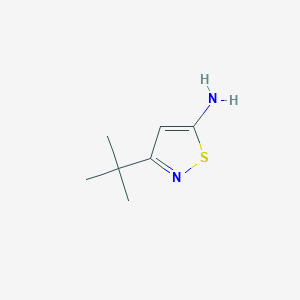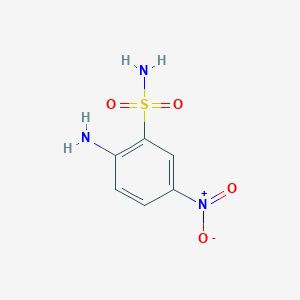
1-Bromo-4-(trans-4-butylcyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a brominated benzene derivative with a trans-4-butylcyclohexyl group attached to the para position. While the specific compound is not directly studied in the provided papers, related bromobenzene derivatives and their synthesis, molecular structures, and chemical properties are discussed, which can provide insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of bromobenzene derivatives often involves halogenation reactions or coupling reactions. For instance, the Cadiot-Chodkiewicz coupling is used to synthesize acetylenic macrocycles, which could be a relevant method for constructing similar bromobenzene compounds . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is achieved through procedures that could be adapted for the synthesis of this compound, including the use of NMR and IR spectroscopy for characterization .
Molecular Structure Analysis
The molecular structure of bromobenzene derivatives can be complex, as seen in the X-ray crystallography studies of macrocycles . The structure of this compound would likely exhibit similar interactions, such as C-H···Br and C-Br···π, which are common in brominated aromatic compounds . These interactions can influence the packing and stability of the compound's crystal structure.
Chemical Reactions Analysis
Bromobenzene derivatives can participate in various chemical reactions. For example, the synthesis of a natural product starting from a brominated phenyl methanol demonstrates the reactivity of brominated aromatic compounds in multi-step synthetic routes . The synthesis and study of 1-Bromo-4-(2,2-diphenylvinyl)benzene show the potential for bromobenzene derivatives to be used in reactions like the Wittig-Horner reaction, which could be relevant for further functionalization of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzene derivatives are influenced by their molecular structure. For example, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene indicate that the presence of a bromine atom can affect the electronic properties and photoluminescence of the compound . Similarly, the solubility, melting point, and boiling point of this compound would be affected by the presence of the bulky trans-4-butylcyclohexyl group and the bromine atom.
Applications De Recherche Scientifique
Synthesis of Triaminocyclohexane Derivatives
1-Bromo-4-(trans-4-butylcyclohexyl)benzene plays a role in the synthesis of complex organic compounds. For instance, trans- and cis-3-bromo-1,2-epoxycyclohexanes, which are structurally related to this compound, were used to produce a range of triaminocyclohexane derivatives. These derivatives were developed through various reactions involving bromo amino alcohols and diamino alcohols, which are critical in producing triamines with diverse amino residues. This work highlights the compound's utility in synthesizing structurally complex and potentially bioactive molecules (Zhao et al., 1993).
Study of Hydrogenation Stereochemistry
In another study, related compounds to this compound were used to understand the stereochemistry involved in the hydrogenation process. This research explored the use of various catalyst systems to selectively produce cis- or trans-4-t-butylmethylcyclohexanes, demonstrating the compound's relevance in studying reaction mechanisms and catalysis (Mitchell, 1970).
Applications in Fluorescence and Luminescence Studies
The compound 1-Bromo-4-(2,2-diphenylvinyl)benzene, which shares a similar bromo-benzene structure with this compound, was synthesized and its fluorescence properties were extensively studied. This research showcases the potential use of this compound in the field of material science, particularly in the development of compounds with unique photoluminescence properties for various applications (Zuo-qi, 2015).
Exploration in Polymerization and Material Sciences
Compounds related to this compound, like trans-4-tert-butylcyclohexyl methacrylate, were used to investigate polymerization kinetics, revealing important insights into polymer properties and reactivities. This underlines the significance of such compounds in material sciences, particularly in understanding and improving polymerization processes for industrial applications (Matsumoto et al., 1993).
Mécanisme D'action
Propriétés
IUPAC Name |
1-bromo-4-(4-butylcyclohexyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Br/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLACFCPGPQOFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572954 |
Source


|
| Record name | 1-Bromo-4-(4-butylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
516510-78-4 |
Source


|
| Record name | 1-Bromo-4-(4-butylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Brom-4-(trans-4-butylcyclohexyl)-benzol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)







![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)